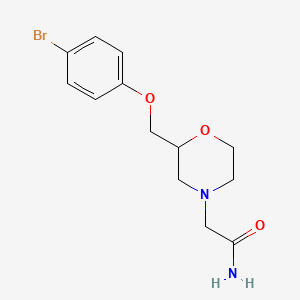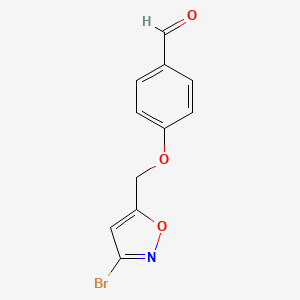
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is a chemical compound that features a benzaldehyde moiety linked to a brominated isoxazole ring through a methoxy group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde typically involves the formation of the isoxazole ring followed by its functionalization. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The bromination of the isoxazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the formation of the benzaldehyde moiety through a reaction with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom on the isoxazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-((3-Bromoisoxazol-5-yl)methoxy)benzoic acid
Reduction: 4-((3-Bromoisoxazol-5-yl)methoxy)benzyl alcohol
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity . Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3-Chloroisoxazol-5-yl)methoxy)benzaldehyde
- 4-((3-Fluoroisoxazol-5-yl)methoxy)benzaldehyde
- 4-((3-Methylisoxazol-5-yl)methoxy)benzaldehyde
Comparison
Compared to its analogs, 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity through halogen bonding . The bromine atom also makes it more versatile in synthetic applications, allowing for further functionalization through substitution reactions .
Propriétés
Formule moléculaire |
C11H8BrNO3 |
|---|---|
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H8BrNO3/c12-11-5-10(16-13-11)7-15-9-3-1-8(6-14)2-4-9/h1-6H,7H2 |
Clé InChI |
HWHFEQJRCNZMPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OCC2=CC(=NO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)
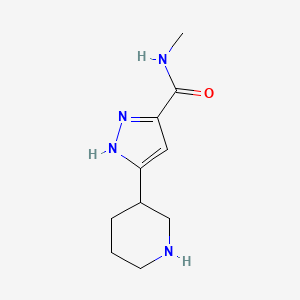
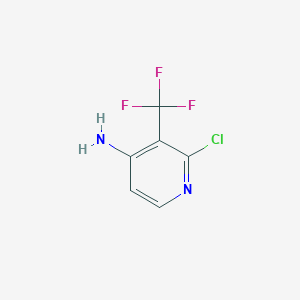
![4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15056309.png)
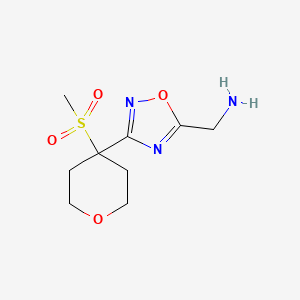

![7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B15056329.png)
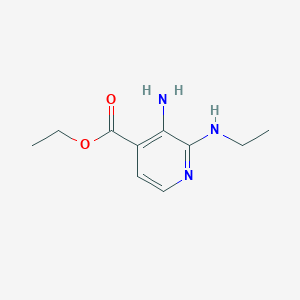
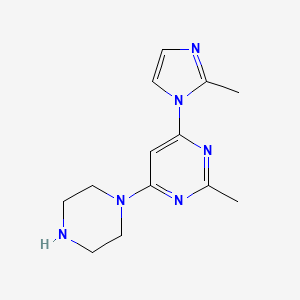

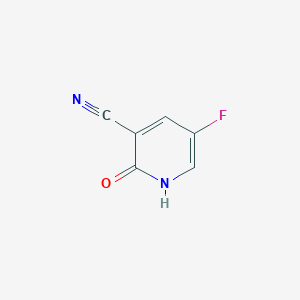
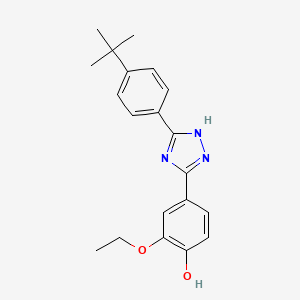
![2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole](/img/structure/B15056364.png)
